molecular formula C5H5BClNO2 B1587317 2-Chloropyridine-5-boronic acid CAS No. 444120-91-6

2-Chloropyridine-5-boronic acid

Cat. No. B1587317
M. Wt: 157.36 g/mol
InChI Key: WPAPNCXMYWRTTL-UHFFFAOYSA-N
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Description

2-Chloropyridine-5-boronic acid, also known as 2CPBA, is a versatile organic compound that has been widely used in scientific research applications. It is a colorless, odorless, and hygroscopic crystalline solid with a molecular weight of 169.96 g/mol. 2CPBA is a building block for a variety of organic compounds, and it has been used as a starting material for the synthesis of a variety of compounds, such as heterocyclic compounds, organoboronic acids, and organosilicon compounds. It is also used as a catalyst in organic synthesis.

Scientific Research Applications

Synthesis and Cross-Coupling Reactions

2-Chloropyridine-5-boronic acid and its derivatives have been widely utilized in various synthesis and cross-coupling reactions. For example, (Dimethoxy- and Dihalopyridyl)boronic acids, including derivatives of 2-chloropyridine-5-boronic acid, have been synthesized and used in Suzuki–Miyaura cross-coupling reactions to create highly functionalized heteroarylpyridine derivatives. These reactions have yielded novel compounds, such as the 5H-pyrrolo[2,3-b:4,5-b′]dipyridine ring system, demonstrating the utility of these boronic acids in complex organic synthesis (Smith et al., 2008).

Fluorescence and Sensing Applications

Boronic acids, including derivatives of 2-chloropyridine-5-boronic acid, have been utilized in the development of selective fluorescent chemosensors. These sensors can detect various bioactive substances like carbohydrates, L-dopamine, fluoride, and ions, contributing significantly to diagnostics and disease prevention. The mechanism of these sensors often involves the interaction of boronic acid with diols to form cyclic structures, which leads to changes in fluorescence properties (Huang et al., 2012).

Boronic Acid in Biomedical Applications

2-Chloropyridine-5-boronic acid derivatives are part of a broader class of boronic acid compounds that have found applications in biomedical fields. These compounds, due to their unique structural features, have been explored for enzyme inhibition, cancer therapy, and as biomolecular recognition elements. Their ability to interact with biologically important saccharides makes them valuable in therapeutic development and disease detection (Yang et al., 2003).

Material Science and Self-Assembly

In material science, derivatives of 2-chloropyridine-5-boronic acid have been studied for their self-assembly properties. For example, sodium salts of related boronic acid derivatives have been investigated for their potential in creating environmentally friendly surfactant materials, which can degrade to produce non-harmful boric acid. These studies highlight their potential use in drug delivery systems and other pharmaceutical applications (Roy et al., 2023).

properties

IUPAC Name

(6-chloropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BClNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAPNCXMYWRTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397214
Record name 2-Chloropyridine-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropyridine-5-boronic acid

CAS RN

444120-91-6
Record name 2-Chloropyridine-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloropyridine-5-boronic acid
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Synthesis routes and methods I

Procedure details

In a flask replaced by nitrogen, tetrahydrofuran solution (80 g) of 5-bromo-2-chloropyridine (9.6 g, 50.0 mmol) was charged, and cooled at 10° C., and then n-hexane solution of n-butyllthium (15% by weight, 24.6 g, 57.5 mmol) was added dropwise at 10° C. Next, at 10° C., trimethoxyborane (5.7 g, 55.0 mmol) was added dropwise. After 30 minutes from adding dropwise, cooling bath was removed off, and the reaction mixture was stirred at room temperature overnight. However, 6-chloro-3-pyridylboronic acid could not be obtained.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

5-Bromo-2-chloropyridine was treated with n-BuLi (1.6 M in hexanes, 12.0 mL, 19.1 mmol), triisopropyl borate (4.8 mL, 20.9 mmol) and HCl(aq) (2.7 N, 16.8 mL) as for 1 to give the title compound 4 (1.7 g, 60% yield) as a pink solid: 1H NMR (CD3OD) δ 8.58 (br s, 1H), 7.95 (br d, J=6.7 Hz, 1H), 7.95 (d, J=8 Hz, 1H). This material was used directly in Suzuki cross coupling reactions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
Quantity
16.8 mL
Type
reactant
Reaction Step One
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
PW Ondachi, AH Castro, JM Bartkowiak… - Journal of medicinal …, 2014 - ACS Publications
… ) As outlined in Scheme 1, the Suzuki cross-couplings of the haloboronic acids, that is, 2-fluoropyridine-5-boronic acid, 2-fluoropyridine-4-boronic acid, 2-chloropyridine-5-boronic acid, …
Number of citations: 13 pubs.acs.org
J Bexrud, M Lautens - Organic Letters, 2010 - ACS Publications
… Asymmetric hydroarylation of this compound with 2-chloropyridine-5-boronic acid would … Unfortunately, reaction with 2-chloropyridine-5-boronic acid generated less than 12% of the N-…
Number of citations: 88 pubs.acs.org
PW Ondachi, Z Ye, AH Castro, CW Luetje… - Bioorganic & medicinal …, 2015 - Elsevier
Over the last several years we have synthesized and studied the in vitro and in vivo nAChR pharmacological properties of epibatidine (4) analogs. In this study we report the synthesis, …
Number of citations: 1 www.sciencedirect.com
L Hu, RK Arafa, MA Ismail, A Patel, M Munde… - Bioorganic & medicinal …, 2009 - Elsevier
… acid 16a or 2-chloropyridine-5-boronic acid 16b in two step Suzuki coupling reactions. … -bromo-2-cyanopyridine 7a and 2-chloropyridine-5-boronic acid 16b to furnish the title compound …
Number of citations: 33 www.sciencedirect.com
WS Cheung, RJ Patch, MR Player - The Journal of Organic …, 2005 - ACS Publications
… To probe the effects of the coordinating ligand on regioselectivity, we examined six structurally diverse phosphines 14 in the reaction of 2-chloropyridine-5-boronic acid with Pd 2 (dba) 3 …
Number of citations: 131 pubs.acs.org
D Kumar, K Kumari, P Singh - 2020 - chemrxiv.org
Boronic acids are widely used in various applications in view of their ability to recognize and bind at specific sites of the biological molecules to mimic several processes. Therefore, this …
Number of citations: 1 chemrxiv.org
CA Jette - 2021 - search.proquest.com
… The reaction of 2chloropyridine-5-boronic acid did not give the desired product. 1H NMR spectra of the crude product mixture consisted mostly of solvent with a small amount of residual …
Number of citations: 2 search.proquest.com
RE Oliveira Filho, AT Omori - Journal of the Brazilian Chemical …, 2015 - SciELO Brasil
… Initially, the reaction of N-Boc-7-azanorbornene 146 with 2-chloropyridine-5-boronic acid 147 generated less than 12% of protected epibatidine 149. To circumvent the low reactivity of …
Number of citations: 5 www.scielo.br
G Szabó, BI Károlyi, AG Vaskó, A Potor… - ACS Chemical …, 2022 - ACS Publications
… Coupling of the more stable 2-chloropyridine-5-boronic acid (48) with 2-bromopyridine afforded the chloro intermediate 51. Finally, substitution of 51 with hydrazine hydrate followed by …
Number of citations: 1 pubs.acs.org
JM Bartolomé-Nebreda… - Journal of Medicinal …, 2015 - ACS Publications
… Suzuki–Miyaura cross-coupling of iodo derivative 15 with 2-chloropyridine-5-boronic acid afforded intermediate 23, key in order to prepare a variety of analogues as depicted in …
Number of citations: 19 pubs.acs.org

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